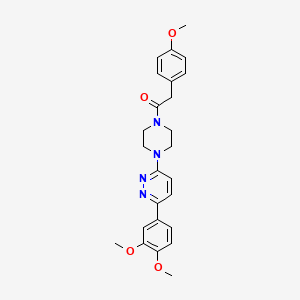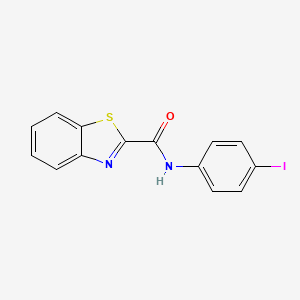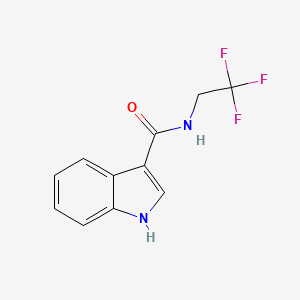![molecular formula C13H15N7 B2949894 2-[4-(1-Methylimidazol-2-yl)piperazin-1-yl]pyrimidine-4-carbonitrile CAS No. 2415630-31-6](/img/structure/B2949894.png)
2-[4-(1-Methylimidazol-2-yl)piperazin-1-yl]pyrimidine-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a pyrimidine derivative . It has been reported to possess antitumor, anti-inflammatory, and antidepressant activities.
Molecular Structure Analysis
The molecular formula of this compound is C13H15N7 and it has a molecular weight of 269.312. The structure of similar compounds has been characterized by 1H NMR, 13C NMR, IR, HRMS, and X-ray diffraction method .作用機序
Target of Action
Compounds with similar structures, such as imidazole-containing compounds, have been reported to target a variety of receptors and enzymes, including alpha1-adrenergic receptors . These receptors play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
For instance, some imidazole-containing compounds have been reported to inhibit enzymes or block receptors, leading to therapeutic effects .
Biochemical Pathways
It’s known that the alpha1-adrenergic receptors, which are potential targets of similar compounds, are involved in numerous neurodegenerative and psychiatric conditions . The activation or blockade of these receptors can influence various biochemical pathways.
Pharmacokinetics
Similar compounds have been reported to exhibit acceptable pharmacokinetic profiles, making them suitable for further investigation as potential therapeutic agents .
Result of Action
実験室実験の利点と制限
2-[4-(1-Methylimidazol-2-yl)piperazin-1-yl]pyrimidine-4-carbonitrile has several advantages for laboratory experiments, including its stability and solubility in aqueous solutions. However, this compound has limitations, including its potential toxicity and the need for optimization of reaction conditions to improve yield.
将来の方向性
There are several future directions for the research and development of 2-[4-(1-Methylimidazol-2-yl)piperazin-1-yl]pyrimidine-4-carbonitrile. One direction is to investigate the potential of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is to explore the potential of this compound in the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. Additionally, further optimization of the synthesis method and investigation of the structure-activity relationship of this compound can lead to the development of more potent and selective analogs.
Conclusion:
In conclusion, this compound is a pyrimidine-based molecule that has gained significant attention in scientific research due to its potential therapeutic applications. This compound can be synthesized using various methods and has been investigated for its potential applications in cancer research, neurology, and immunology. The mechanism of action of this compound involves its interaction with various targets in the cell, and it has been shown to have various biochemical and physiological effects. While this compound has advantages for laboratory experiments, it also has limitations, and further research is needed to explore its potential in various fields.
合成法
2-[4-(1-Methylimidazol-2-yl)piperazin-1-yl]pyrimidine-4-carbonitrile can be synthesized using various methods, including the reaction of 4-chloropyrimidine with 1-methylimidazole and piperazine in the presence of a catalyst. Another method involves the reaction of 4-chloropyrimidine with 1-methylimidazole and piperazine in the presence of a base. The yield of this compound can be improved by optimizing the reaction conditions, such as temperature, reaction time, and the amount of reagents used.
科学的研究の応用
2-[4-(1-Methylimidazol-2-yl)piperazin-1-yl]pyrimidine-4-carbonitrile has been investigated for its potential therapeutic applications in various fields, including cancer research, neurology, and immunology. In cancer research, this compound has shown promising results in inhibiting the growth of tumor cells by inducing cell cycle arrest and apoptosis. In neurology, this compound has been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases. In immunology, this compound has been shown to modulate the immune response and can potentially be used in the treatment of autoimmune diseases.
特性
IUPAC Name |
2-[4-(1-methylimidazol-2-yl)piperazin-1-yl]pyrimidine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N7/c1-18-5-4-16-13(18)20-8-6-19(7-9-20)12-15-3-2-11(10-14)17-12/h2-5H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRYRZSXNMXMTIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1N2CCN(CC2)C3=NC=CC(=N3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-3-nitrobenzamide](/img/structure/B2949811.png)



![3,4-difluoro-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2949819.png)

![2-(((3-Bromoimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]oxazole](/img/structure/B2949824.png)

![N-[1-(1-Phenylethyl)pyrazol-3-yl]prop-2-enamide](/img/structure/B2949826.png)




![6-Bromospiro[chroman-2,4'-piperidin]-4-one hydrochloride](/img/no-structure.png)